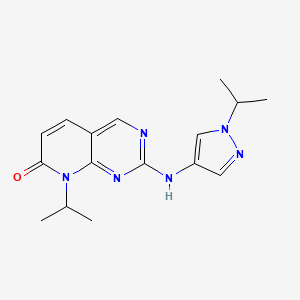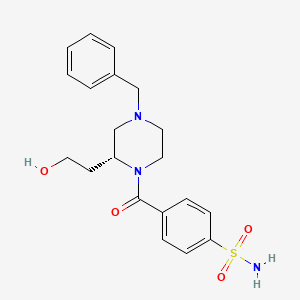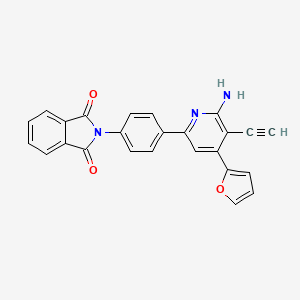
Pim-1 kinase inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pim-1 kinase inhibitor 2 is a compound designed to inhibit the activity of the Pim-1 kinase enzyme. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and enhance the efficacy of other cancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 2 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione as a starting material . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Pim-1 kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted analogs with potentially enhanced efficacy or reduced toxicity.
科学研究应用
Pim-1 kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Pim-1 kinase inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of Pim-1 kinase in cell signaling, proliferation, and apoptosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new Pim-1 kinase inhibitors.
作用机制
Pim-1 kinase inhibitor 2 exerts its effects by binding to the ATP-binding pocket of the Pim-1 kinase enzyme, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell survival and proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of proteins such as BAD, PRAS40, and 4E-BP1, which are critical for cell survival and growth .
相似化合物的比较
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 2 include other Pim kinase inhibitors such as AZD1208, SGI-1776, and TP-3654 . These compounds share a common mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the Pim-1 kinase enzyme. It has been shown to effectively inhibit Pim-1 kinase activity at low concentrations, making it a valuable tool for both research and therapeutic applications .
属性
分子式 |
C25H15N3O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)pyridin-2-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27) |
InChI 键 |
QSORYTOQPAORRD-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


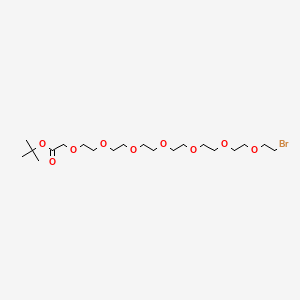
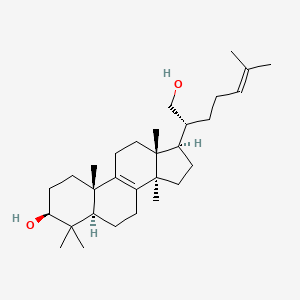
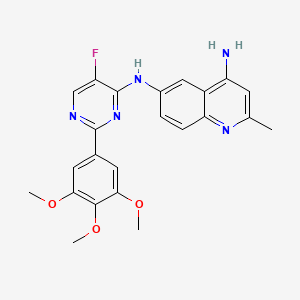
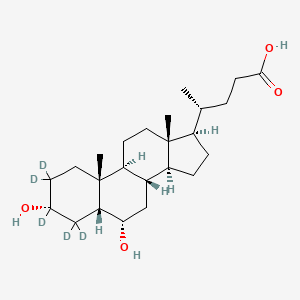
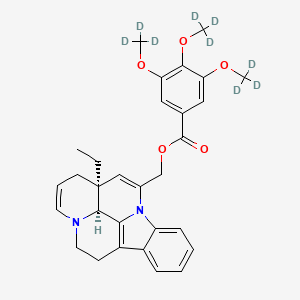
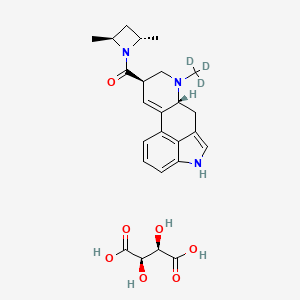
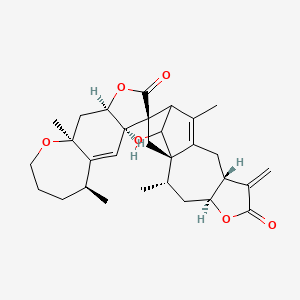
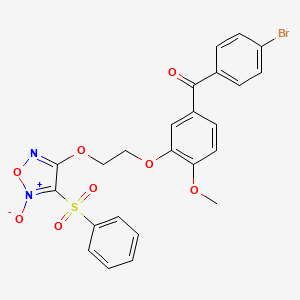
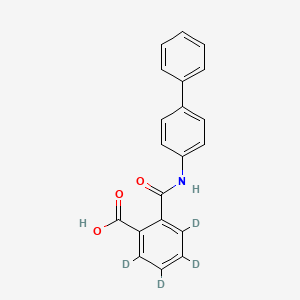
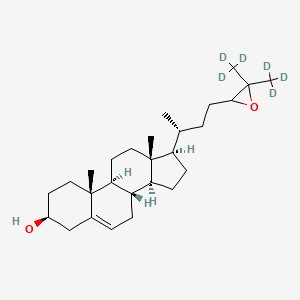
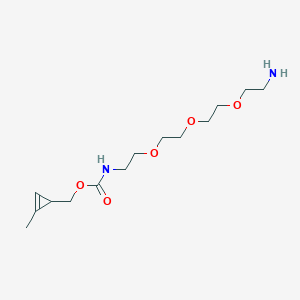
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
